Beta-Lactamase Inhibitory Activity vs. De-Brominated Morpholinophenyl Analog
6,8-Dibromo-2-(4-morpholinophenyl)quinoline exhibits measurable inhibition of Pseudomonas aeruginosa beta-lactamase (IC50 = 2.37 μM) in a fluorescence-based cell-based high-throughput dose–response assay [1]. In contrast, the de-brominated analog 2-(4-morpholinophenyl)quinoline shows no reported activity against this target; its primary reported engagement is HIV-1 gp160 (IC50 = 3.66 μM), indicating a complete shift in target preference upon bromine substitution [2]. The bromine atoms at C6 and C8 thus serve as essential potency determinants for beta-lactamase active-site recognition.
| Evidence Dimension | Beta-lactamase (Pseudomonas aeruginosa) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 2.37 μM (Active) |
| Comparator Or Baseline | 2-(4-morpholinophenyl)quinoline (de-brominated analog): No beta-lactamase activity reported; HIV-1 gp160 IC50 = 3.66 μM |
| Quantified Difference | Target engagement divergence: beta-lactamase vs. HIV-1 gp160; ≥ 1.5-fold potency advantage at distinct target |
| Conditions | PubChem AID 588341; fluorescence-based cell-based confirmatory dose–response assay; Pseudomonas aeruginosa beta-lactamase (YP_758647) |
Why This Matters
This demonstrates that the 6,8-dibromo substitution pattern is indispensable for beta-lactamase engagement, making the de-brominated analog unsuitable for antibacterial resistance screening programs.
- [1] PubChem BioAssay AID 588341. Row data for SID 17411506 (CID 1472977): IC50 = 2.366 μM, Active. https://pubchem.ncbi.nlm.nih.gov/rest/pug/assay/aid/588341/concise/JSON (accessed 2026-05-03). View Source
- [2] BindingDB Entry BDBM95265: 2-(4-morpholinophenyl)quinoline IC50 against HIV-1 gp160 = 3.66E+3 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=95265 (accessed 2026-05-03). View Source
